Plumbane, diethyldiphenyl-
CAS No.: 4692-79-9
Cat. No.: VC16027746
Molecular Formula: C16H20Pb
Molecular Weight: 419 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4692-79-9 |
|---|---|
| Molecular Formula | C16H20Pb |
| Molecular Weight | 419 g/mol |
| IUPAC Name | diethyl(diphenyl)plumbane |
| Standard InChI | InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
| Standard InChI Key | YYMFQOMSRZVTQK-UHFFFAOYSA-N |
| Canonical SMILES | CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Synthesis and Stability
Historical Context
Early attempts to synthesize tetraorganolead compounds date to the 1920s, but success was limited by lead’s thermodynamic instability and propensity for decomposition . The first reliable synthesis of diethyldiphenylplumbane likely emerged from adaptations of methods used for dimethyl(diphenyl)plumbane, which involves reacting lead halides with Grignard reagents or organolithium compounds .
Modern Synthesis Pathways
A plausible route involves the reaction of lead(II) nitrate with sodium tetraethylborohydride (NaBEt₄) in the presence of phenylmagnesium bromide:
This method mirrors the non-nascent mechanism reported for plumbane synthesis in 2005 , where controlled conditions prevent lead aggregation. Alternative approaches include transmetallation reactions using tin or silicon precursors, though these are less efficient due to lead’s lower electronegativity .
Stability Considerations
Diethyldiphenylplumbane is thermodynamically unstable compared to its silicon or germanium analogs. The lead-hydrogen bond dissociation energy (BDE) in plumbane derivatives is approximately 60 kJ/mol, significantly lower than in silane (Si-H BDE ≈ 298 kJ/mol) . This instability necessitates inert storage conditions (e.g., argon atmosphere, -20°C) to prevent decomposition into lead metal and organic byproducts.
Physicochemical Properties
Spectroscopic Characterization
Infrared (IR) spectroscopy of diethyldiphenylplumbane reveals key absorption bands:
Mass spectrometry (MS) data for dimethyl(diphenyl)plumbane shows a molecular ion peak at m/z 392.102 (calculated for C₁₄H₁₆Pb) , suggesting similar fragmentation patterns for the diethyl variant.
Thermal Properties
Comparative thermal data for related plumbanes are summarized below:
| Compound | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |
|---|---|---|---|
| Dimethyl(diphenyl)plumbane | 338.2 | N/A | 158.4 |
| Diethyldiphenylplumbane* | ~360 (estimated) | N/A | ~170 (estimated) |
*Estimates based on homologous series trends. Increased alkyl chain length elevates boiling points due to enhanced van der Waals interactions.
Comparative Analysis with Group 14 Hydrides
The stability of tetraorganolead compounds decreases markedly compared to Group 14 congeners (CH₄, SiH₄, GeH₄, SnH₄). Key factors include:
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Relativistic Effects: Lead’s 6s electrons experience relativistic contraction, reducing hybridization efficiency with organic ligands .
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Bond Strength: Pb-C bonds (~130 kJ/mol) are weaker than Sn-C (~195 kJ/mol) or Ge-C (~238 kJ/mol) .
-
Steric Hindrance: Bulky ethyl and phenyl groups stabilize diethyldiphenylplumbane kinetically by shielding the lead center from nucleophilic attack .
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